molecular formula C13H19NO B1622431 2-(4-Methoxybenzyl)piperidine CAS No. 63587-60-0

2-(4-Methoxybenzyl)piperidine

Cat. No.: B1622431
CAS No.: 63587-60-0
M. Wt: 205.3 g/mol
InChI Key: HECDAPDSJDYLQQ-UHFFFAOYSA-N
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Description

Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant and ubiquitous structural motifs in the design and synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.netnih.gov Piperidine derivatives are integral components in numerous natural alkaloids, such as piperine, which is responsible for the pungency of black pepper, and morphine, a potent analgesic. encyclopedia.pubwikipedia.orgmdpi.com Their presence is widespread across more than twenty classes of pharmaceutical drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govnih.govencyclopedia.pubmdpi.com

The prevalence of the piperidine scaffold in medicinal chemistry can be attributed to its favorable physicochemical properties. researchgate.net The piperidine ring can influence the pharmacokinetic and pharmacodynamic profiles of a molecule by enhancing membrane permeability, improving metabolic stability, and providing a three-dimensional framework for precise receptor binding. researchgate.net In organic synthesis, piperidines are not only synthetic targets but also versatile intermediates and reagents. wikipedia.orgtaylorfrancis.com They are commonly used as bases and solvents, and their derivatives are crucial in reactions like the Stork enamine alkylation. wikipedia.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry, with techniques ranging from hydrogenation of pyridines to multicomponent reactions and cyclization cascades. nih.govmdpi.comtaylorfrancis.com

Research Significance of 2-(4-Methoxybenzyl)piperidine and Related Motifs

This compound, with its distinct combination of a piperidine core and a methoxy-substituted benzyl (B1604629) group, serves primarily as a versatile intermediate and building block in synthetic chemistry. chemimpex.com Its molecular structure is a key element in the creation of more complex molecules with potential therapeutic applications. chemimpex.com The compound has the molecular formula C₁₃H₁₉NO and a molecular weight of approximately 191.27 g/mol . smolecule.comnih.gov

The research significance of this compound and its related structural motifs is multifaceted:

Intermediate for Bioactive Molecules: this compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The methoxy (B1213986) group can enhance lipophilicity and is thought to facilitate hydrogen bonding, potentially improving interactions with biological targets. smolecule.com Research has employed this scaffold in the development of potential analgesics and neuroprotective agents. chemimpex.com

Scaffold for Neurotransmitter Research: The piperidine structure is a common feature in molecules that interact with neurotransmitter systems. Consequently, this compound and its analogues are used in studies aimed at understanding dopamine (B1211576) and serotonin (B10506) systems, which are integral to mood regulation. chemimpex.com For instance, derivatives of 2-(4-methoxyphenyl)piperidine (B1587726) have been investigated for their potential to modulate serotonin receptors, such as the 5-HT2A subtype, suggesting a possible role in developing treatments for neuropsychiatric conditions.

Role in Organic Synthesis: Beyond its direct biological implications, the 4-methoxybenzyl group often serves as a protecting group in multi-step syntheses. For example, a related structure, 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane, was selected for the synthesis of potential antiplasmodium agents due to the N-4-methoxybenzyl group's ability to be converted into a free amino group for further reactions. nih.gov The synthesis of derivatives like trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine further highlights its role as a precursor in creating functionalized piperidine rings. rasayanjournal.co.in

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₇NO nih.gov
Molecular Weight 191.27 g/mol nih.gov
IUPAC Name 2-(4-methoxyphenyl)piperidine nih.gov
CAS Number 63359-20-6 nih.gov
Appearance Off-white solid chemimpex.com
Data sourced from PubChem and Chem-Impex International. chemimpex.comnih.gov

Research into related structures provides further context for the utility of the this compound motif. The table below outlines research findings on compounds containing this or similar structural elements.

Compound Class / Specific DerivativeResearch Application / FindingReference
This compoundServes as an intermediate in synthesizing pharmaceuticals for neurological disorders. chemimpex.com
(2S)-2-(4-Methoxyphenyl)piperidineInvestigated as a modulator of serotonin receptors (5-HT2A).
2-[N-(4-methoxybenzyl)aminomethyl]-...The N-(4-methoxybenzyl) group is used as a convertible functional group in the synthesis of antiplasmodium agents. nih.gov
N-[2-(4-methoxyphenyl)ethyl]-...-carboxamideStudied for potential anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.ai
trans-4-chloro-2-(4-methoxybenzyl)-...Synthesized as a functionalized piperidine intermediate. rasayanjournal.co.in

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECDAPDSJDYLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398237
Record name 2-(4-methoxybenzyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63587-60-0
Record name 2-(4-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methoxyphenyl)methyl]piperidine
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Synthetic Methodologies and Chemical Derivatization of 2 4 Methoxybenzyl Piperidine

Established Synthetic Routes for 2-(4-Methoxybenzyl)piperidine

Direct synthesis of this compound can be challenging. Established routes often involve either the creation of a C-C bond at the 2-position of a pre-formed piperidine (B6355638) ring or, more commonly, the synthesis of a substituted pyridine (B92270) precursor followed by ring reduction.

The direct reaction between piperidine and 4-methoxybenzyl chloride is a classic example of a nucleophilic substitution reaction. In this process, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group. This reaction, however, results in N-alkylation rather than C-alkylation, yielding 1-(4-methoxybenzyl)piperidine , not the target C-2 substituted isomer. chemicalforums.comnih.gov

The reaction is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct. Common conditions include using potassium carbonate (K₂CO₃) in a solvent like ethanol or a non-nucleophilic base such as diisopropylethylamine (DIEA) in dichloromethane (DCM). chemicalforums.com While this method is highly efficient for producing N-substituted piperidines, it does not provide a direct route to this compound. Achieving direct C-alkylation at the 2-position of the piperidine ring is more complex, often requiring the generation of an enamine or an organometallic piperidine derivative to direct the substitution to the carbon atom. odu.eduwikipedia.org

A more viable and common strategy for the synthesis of this compound involves a multi-step sequence that begins with a pyridine precursor. This approach circumvents the challenges of direct C-2 alkylation of piperidine. The general sequence consists of two main stages:

Synthesis of 2-(4-methoxybenzyl)pyridine : The key step is the formation of the carbon-carbon bond between the pyridine ring and the 4-methoxybenzyl group. Several established methods can achieve this, including:

Deprotonation of 2-picoline : 2-Picoline (2-methylpyridine) can be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a nucleophilic anion. This anion can then react with 4-methoxybenzyl chloride to form the desired product.

Grignard Reaction : A Grignard reagent can be formed from a halopyridine, such as 2-bromopyridine. This organometallic compound can then undergo a coupling reaction with 4-methoxybenzyl chloride. researchgate.net Alternatively, a Grignard reagent can be prepared from 4-methoxybenzyl chloride and reacted with an electrophilic pyridine derivative. google.comepo.org

Hydrogenation of the Pyridine Ring : Once 2-(4-methoxybenzyl)pyridine is synthesized, the final step is the reduction of the aromatic pyridine ring to the saturated piperidine ring. This is typically achieved through catalytic hydrogenation, a process discussed in detail in the following section. This reduction is a robust and high-yielding transformation. rsc.org

This multi-step approach offers greater control and predictability compared to direct C-alkylation strategies on the piperidine ring.

Broader Strategies for Piperidine Ring Synthesis and Functionalization Relevant to the Compound

The synthesis of the piperidine core is most frequently accomplished by the reduction of pyridine precursors. This method is highly versatile, allowing for the introduction of various substituents onto the aromatic ring prior to the hydrogenation step.

The catalytic hydrogenation of pyridines is a fundamental and industrially significant method for producing piperidines. wikipedia.org The reaction involves the addition of hydrogen across the double bonds of the aromatic ring, typically requiring a metal catalyst and a source of hydrogen gas, often under pressure. For substituted pyridines, the reaction conditions can be tuned to achieve high yields and, in some cases, preserve other functional groups. rsc.org Activating the pyridine as a pyridinium salt can enhance its reactivity towards reduction, as this lowers the resonance energy of the ring and prevents catalyst inhibition by the substrate's nitrogen lone pair. rsc.org

A variety of heterogeneous and homogeneous metal catalysts are effective for the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

Platinum Catalysts : Platinum(IV) oxide (PtO₂, Adams' catalyst) is a widely used and effective catalyst for pyridine hydrogenation. It typically requires acidic conditions (e.g., glacial acetic acid) and hydrogen pressures ranging from 50 to 70 bar at room temperature to achieve good yields of the corresponding piperidine derivatives. researchgate.netresearchgate.net

Rhodium Catalysts : Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are highly effective under milder conditions. For instance, Rh₂O₃ can catalyze the hydrogenation of various functionalized pyridines at 40°C and 5 bar of hydrogen pressure in a solvent like 2,2,2-trifluoroethanol (TFE), showing broad substrate scope. rsc.org

Palladium Catalysts : Palladium on carbon (Pd/C) is another common catalyst for this transformation, often used in the final step of multi-step syntheses to reduce the pyridine ring. google.com

Cobalt Catalysts : Novel heterogeneous catalysts, such as nitrogen-modified titania-supported cobalt, have been developed for pyridine hydrogenation under acid-free conditions in water, presenting a more environmentally benign option.

Below is a table summarizing various catalytic systems used for the hydrogenation of substituted pyridines.

CatalystSubstrate TypeConditionsSolventYield
PtO₂ (Adams' catalyst) Substituted Pyridines50-70 bar H₂, Room Temp.Glacial Acetic AcidGood
Rh₂O₃ Functionalized Pyridines5 bar H₂, 40°CTFEHigh
10% Pd/C N-substituted PyridinesNormal pressure H₂Methanol96.3%
Cobalt on N-modified Titania PyridinesAcid-freeWaterGood

The synthesis of enantiomerically pure chiral piperidines is of great importance, as the stereochemistry of these compounds is often crucial for their biological activity. Asymmetric hydrogenation of prochiral pyridine derivatives provides a direct and atom-economical route to these valuable molecules. The most successful strategies often involve the hydrogenation of pyridinium salts using chiral transition metal catalysts. rsc.org

Iridium-Based Catalysts : Chiral iridium complexes are highly effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. A key strategy involves activating the pyridine by forming an N-benzyl pyridinium salt. This enhances reactivity and prevents catalyst deactivation. Using chiral phosphine ligands such as (R)-SynPhos or the phosphole-based MP²-SEGPHOS with an iridium precursor can yield 2-aryl-substituted piperidines with high levels of enantioselectivity (ee). dicp.ac.cnnih.gov

Ruthenium-Based Catalysts : Ruthenium catalysts paired with chiral ligands like DTBM-segphos have been successfully employed in the highly efficient and enantioselective hydrogenation of 2-pyridyl-substituted alkenes, which are precursors to chiral piperidines. These reactions can proceed with high enantioselectivity (≥90% ee) under mild pressures (e.g., 25 psi H₂) and slightly elevated temperatures (50°C). nih.govacs.org

The table below highlights examples of catalyst systems for asymmetric hydrogenation.

Catalyst SystemSubstrate TypeConditionsEnantiomeric Excess (ee)
[Ir(cod)Cl]₂ / (R)-SynPhos N-benzyl-2-substituted pyridinium salts600 psi H₂, 28°CUp to 99%
Iridium / MP²-SEGPHOS N-alkyl-2-arylpyridinium salts-High
Ru-DTBM-segphos 2-Pyridyl substituted alkenes25 psi H₂, 50°C≥90%

Cyclization Reactions and Annulation Strategies

The synthesis of the piperidine core, a ubiquitous scaffold in pharmaceuticals and natural products, is frequently accomplished through cyclization and annulation reactions. These strategies involve the formation of the six-membered nitrogen-containing ring from acyclic precursors. Annulation strategies, which involve the formation of a new ring onto an existing structure, are particularly versatile. nih.govmit.edu For instance, a hydrogen borrowing [5 + 1] annulation method, catalyzed by iridium(III), facilitates the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction cascades. nih.gov Another approach involves divergent intermolecular coupling strategies that can access diverse N-heterocycles like piperidines directly from olefins through tunable [4+2] annulations. nih.gov These methods often rely on controlling reaction pathways, such as radical versus polar mechanisms, to achieve the desired cyclization. nih.gov

The intramolecular cyclization of amino-aldehydes, catalyzed by cobalt(II), also provides a route to various piperidines. nih.gov Gold-catalyzed intramolecular cyclization of β-naphthol derivatives bearing a terminal alkyne group represents another sophisticated method, leading to spironaphthalenone products containing a piperidine moiety. nih.gov These diverse strategies highlight the importance of ring-forming reactions in accessing the fundamental structure of this compound.

Intramolecular ring closure is a cornerstone in the synthesis of piperidine derivatives, offering a high degree of control over the resulting stereochemistry. A variety of methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and reductive aminations. nih.govnih.gov

One prominent strategy is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to construct 2,3,6-trisubstituted piperidine skeletons. nih.gov This method was instrumental in the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov Another approach involves the oxidative amination of non-activated alkenes to form substituted piperidines, a reaction that can be catalyzed by gold(I) or palladium complexes. nih.gov The choice of catalyst and ligand can even impart enantioselectivity to the process. nih.gov

Acid-mediated intramolecular hydroamination/cyclization cascades of alkynes provide another route. nih.gov This reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to yield the piperidine ring. Furthermore, cascade reactions, such as the intramolecular Prins/Friedel–Crafts cyclization, can construct complex polycyclic systems incorporating a piperidine ring in a single, atom-economical operation. beilstein-journals.org This particular cascade involves the formation of a benzyl (B1604629) carbocation via an intramolecular Prins reaction, which is then trapped by an electron-rich aromatic group. beilstein-journals.org

Methodology Catalyst/Reagent Key Intermediate Outcome Reference
Reductive Cyclization-Conjugated keto-azide2,3,6-trisubstituted piperidine nih.gov
Oxidative AminationGold(I) or Palladium-Substituted piperidines nih.gov
Hydroamination/CyclizationAcid-mediatedIminium ionPolysubstituted piperidines nih.gov
Prins/Friedel–CraftsLewis Acid (e.g., BF₃·Et₂O)Benzyl carbocation4-Aryltetralin-2-ols beilstein-journals.org

The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene, is a powerful tool for constructing the piperidine skeleton, especially when incorporated into tandem or cascade reactions. ntu.edu.sgnih.govfrontiersin.org This reaction can be categorized based on whether it is a single or double addition and whether the Michael acceptor is an alkene or an alkyne. rsc.org

Tandem processes incorporating an intramolecular aza-Michael addition are particularly efficient. For example, a complex sequence leading to octahydroindoles involves a Michael addition of a β-ketoester to an unsaturated aldehyde, followed by an intramolecular Aldol process, and culminating in an exo-activated endo-aza-Michael addition to form the piperidine ring. ntu.edu.sg Similarly, the synthesis of the alkaloid cytisine involves a tandem Mannich-aza-Michael process with decarboxylation to form the piperidine core. ntu.edu.sg

Double aza-Michael additions have been employed in the synthesis of natural products like the cylindricines. These syntheses involve an initial exo-aza-Michael addition followed by an endo addition to construct the piperidinone ring. ntu.edu.sg Such cascade reactions provide a rapid increase in molecular complexity from simple starting materials. nih.govfrontiersin.org The reaction can be accelerated by additives like lithium chloride, which likely acts as a Lewis acid. ntu.edu.sg These tandem strategies, which combine multiple bond-forming events in a single operation, are highly valued for their efficiency in synthesizing complex piperidine structures. rsc.org

Reaction Type Key Feature Example Application Reference
Tandem Mannich-Aza-MichaelDecarboxylationSynthesis of (±)-cytisine ntu.edu.sg
Tandem Michael-Aldol-Aza-MichaelExo-activated endo-aza-MichaelFormation of octahydroindoles ntu.edu.sg
Double Aza-Michael AdditionIntramolecular exo and endo additionsSynthesis of cylindricines ntu.edu.sg
Tandem Alkynyl Aza-Prins–RitterPrins cyclization followed by Ritter reactionSynthesis of N-(piperidin-3-ylidenemethyl)acetamides rsc.org

Radical cyclization offers a complementary approach to the synthesis of piperidines, proceeding through neutral radical intermediates under mild conditions. nih.govorganic-chemistry.org These reactions are particularly useful for creating polysubstituted piperidine rings with a high degree of stereocontrol. rsc.orgbirmingham.ac.uk

One common strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org For instance, a samarium-catalyzed intramolecular radical cyclization of haloalkynals can be employed. nih.gov Another method utilizes triethylborane as a radical initiator for the cyclization of 1,6-enynes, proceeding through a complex radical cascade involving successive cyclizations and ring cleavage to form the six-membered ring. nih.gov

The diastereoselectivity of these reactions can often be controlled. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to synthesize 2,4-disubstituted piperidines, with enhanced diastereoselectivity observed when using tris(trimethylsilyl)silane as the radical mediator instead of tributyltin hydride. organic-chemistry.org Similarly, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good to excellent diastereomeric ratios. birmingham.ac.uk These methods demonstrate the utility of radical chemistry in accessing complex and stereochemically defined piperidine structures.

| Initiator/Catalyst | Substrate Type | Cyclization Mode | Product | Reference | | --- | --- | --- | --- | | Cobalt(II) catalyst | Linear amino-aldehydes | Intramolecular radical cyclization | Piperidines and pyrrolidones | nih.gov | | Triethylborane | 1,6-enynes | Radical cascade (5-exo-dig, 3-exo-trig) | Polysubstituted alkylidene piperidines | nih.gov | | Not specified | α-aminoalkyl radicals | Cyclization onto double bonds | Polysubstituted piperidines | rsc.org | | Not specified | 7-substituted-6-aza-8-bromooct-2-enoates | 6-exo cyclization | 2,4-disubstituted piperidines | organic-chemistry.org |

Synthesis of Piperidin-4-ones (e.g., Mannich Condensation)

Piperidin-4-ones are crucial intermediates in medicinal chemistry, often serving as precursors for a wide array of more complex piperidine derivatives. researchgate.netchemrevlett.com The most prominent method for their synthesis is the Mannich condensation, a one-pot multicomponent reaction. researchgate.netmdma.chresearchgate.netacs.org

The classical Mannich reaction for synthesizing 2,6-diaryl-piperidin-4-ones involves the condensation of a ketone (such as ethyl methyl ketone or acetone), a substituted aromatic aldehyde, and an amine source like ammonium acetate. researchgate.netchemrevlett.com The reaction is typically carried out in a solvent such as ethanol. researchgate.net Variations of this procedure have been developed to improve yields and product purity. For instance, using glacial acetic acid as a solvent has been shown to facilitate the reaction, leading to rapid formation of the product and satisfactory yields. mdma.ch

The mechanism involves the formation of β-amino carbonyl compounds, known as Mannich bases, which are versatile intermediates for further synthesis. chemrevlett.comresearchgate.net The reaction can be used to introduce a variety of substituents at the 1, 2, 3, 5, and 6 positions of the piperidin-4-one ring. mdma.ch The resulting piperidin-4-one ring typically adopts a chair conformation, with bulky substituents like aryl groups occupying equatorial positions to minimize steric strain. chemrevlett.com

Reactants Solvent Key Features Reference
Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetateEthanolOne-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones researchgate.net
Amine/ammonium acetate, aldehyde, ketoneGlacial acetic acidImproved yields and easier product isolation mdma.ch
Acetone dicarboxylic acid ester, aromatic aldehyde, ammonia/primary amineNot specifiedSynthesis of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates chemrevlett.com
4-chloroacetoacetanilide, 4-hydroxybenzaldehyde, ammonium formateNot specifiedEco-friendly synthesis of a piperidine-3-carboxamide derivative researchgate.net

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages over traditional batch methods in terms of safety, efficiency, mixing, and heat transfer. tulane.edumdpi.commtak.hu This technology is increasingly being applied to the multi-step synthesis of active pharmaceutical ingredients (APIs), including those containing piperidine scaffolds. nih.govflinders.edu.au

A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. tulane.edu Using readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, this method provides various functionalized piperidines in high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes. tulane.edu The process is scalable and demonstrates the utility of flow chemistry for accessing enantioenriched α-substituted piperidines efficiently. tulane.edu

| Methodology | Key Reagents | Residence Time | Key Advantage | Reference | | --- | --- | --- | --- | | Diastereoselective Synthesis | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Minutes | Rapid, scalable, high yield and diastereoselectivity | tulane.edu | | Multi-step Synthesis | Varies (e.g., for benzothiazoles) | Varies per step (e.g., 2-5 min) | Telescoped reactions, avoids intermediate isolation | mtak.hu | | General API Synthesis | Varies | Varies | Improved safety, efficiency, automation | mdpi.com | | Ugi/CuAAC Coupling | Isocyanides, amines, aldehydes, alkynes | Not specified | In-line catalysis and purification | flinders.edu.au |

Derivatization and Structural Modification Strategies of this compound

Once the this compound scaffold is synthesized, it can undergo various derivatization and structural modification reactions to generate analogues with diverse properties. These modifications can target the piperidine nitrogen, the aromatic ring, or the piperidine ring itself.

The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a wide range of substituents. For instance, N-acyl derivatives of substituted piperidin-4-ones have been synthesized and studied. chemrevlett.com Backbone amide protection strategies, such as the use of an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, have been employed in peptide synthesis to prevent side reactions involving the piperidine moiety. rsc.org

The aromatic ring provides another handle for modification. The methoxy (B1213986) group can potentially be cleaved to reveal a phenol, which can then be further functionalized. Electrophilic aromatic substitution reactions could also be used to introduce substituents onto the benzene (B151609) ring, although the position of substitution would be directed by the existing methoxy and benzylpiperidine groups.

Modifications to the piperidine ring itself are also possible. For example, oxidation of piperidines can lead to the formation of enamines or imines, which can then react with nucleophiles to introduce substituents at the α-position. youtube.com The synthesis of 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one demonstrates the introduction of functionality onto the piperidine ring, in this case, a hydroxyl group at the 3-position of a related lactam. nih.gov These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound structure.

Functional Group Interconversions (e.g., Oxidation of Methoxy Group, Reduction of Piperidine Ring)

Oxidation of the Methoxy Group: The methoxy group (-OCH3) on the benzyl ring can be a target for oxidative demethylation to yield the corresponding phenol, 2-(4-hydroxybenzyl)piperidine. This transformation is significant as it can alter the electronic and hydrogen-bonding properties of the molecule. A common reagent for this purpose is boron tribromide (BBr3). The reaction typically proceeds by the Lewis acidic boron atom coordinating to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. Subsequent hydrolysis releases the free phenol. While specific studies on this compound are not extensively documented, the demethylation of similar aryl methyl ethers is a well-established synthetic transformation. For instance, the demethylation of various methoxy-substituted aromatic compounds has been successfully achieved using BBr3 in an inert solvent like dichloromethane, often starting at low temperatures and gradually warming to room temperature. chem-station.comorgsyn.orgcommonorganicchemistry.comresearchgate.net

Reduction of the Piperidine Ring: The piperidine ring, being a saturated heterocycle, is generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like Raney Nickel or rhodium on carbon, the piperidine ring can be hydrogenolyzed, leading to ring-opening. A more synthetically relevant transformation is the reduction of a precursor pyridine ring to a piperidine. If 2-(4-methoxybenzyl)pyridine were the precursor, its reduction to this compound can be achieved through various methods, including catalytic hydrogenation with catalysts such as platinum oxide, palladium on carbon, or rhodium on carbon, often under acidic conditions to protonate the pyridine nitrogen and facilitate reduction. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. chem-station.comrsc.orgadichemistry.comwikipedia.org While the piperidine ring itself is saturated, the aromatic ring of this compound could potentially undergo a Birch reduction to yield a non-aromatic cyclohexadiene derivative. The electron-donating methoxy group would direct the reduction to the 2,5-positions of the ring.

TransformationReagent/CatalystProductNotes
O-DemethylationBoron tribromide (BBr3)2-(4-Hydroxybenzyl)piperidineCommon method for cleaving aryl methyl ethers. chem-station.comorgsyn.orgcommonorganicchemistry.comresearchgate.net
Piperidine Ring HydrogenolysisRaney Ni, high T/PRing-opened productsGenerally requires harsh conditions.
Pyridine Ring Reduction (precursor)H2, PtO2/Pd-C/Rh-CThis compoundStandard method for piperidine synthesis from pyridines.
Aromatic Ring ReductionNa/Li, liq. NH3, ROH (Birch Reduction)2-(4-Methoxy-2,5-cyclohexadien-1-yl)methylpiperidineElectron-donating group directs the reduction. chem-station.comrsc.orgadichemistry.comwikipedia.org

Electrophilic and Nucleophilic Substitutions on Aromatic Moieties

The electron-rich nature of the 4-methoxybenzyl group in this compound makes the aromatic ring susceptible to electrophilic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (positions 3 and 5).

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction generates the nitronium ion (NO2+), a powerful electrophile. Given the directing effect of the methoxy group, the primary products would be 2-(3-nitro-4-methoxybenzyl)piperidine and 2-(5-nitro-4-methoxybenzyl)piperidine. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to avoid over-nitration or side reactions. youtube.comrsc.orgmasterorganicchemistry.com

Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). The catalyst polarizes the halogen molecule, generating a more potent electrophile. Alternatively, reagents like N-bromosuccinimide (NBS) can be used for bromination, often under milder conditions. The substitution would occur at the ortho positions to the methoxy group.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. Friedel-Crafts alkylation involves reacting the aromatic ring with an alkyl halide in the presence of a Lewis acid. Friedel-Crafts acylation utilizes an acyl halide or anhydride with a Lewis acid catalyst to introduce an acyl group. The resulting ketone from acylation can be subsequently reduced to an alkyl group. These reactions would also be directed to the ortho positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally not favored on the electron-rich 4-methoxybenzyl ring of this compound. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

ReactionReagentExpected Major Product(s)
NitrationHNO3, H2SO42-(3-Nitro-4-methoxybenzyl)piperidine
BrominationBr2, FeBr32-(3-Bromo-4-methoxybenzyl)piperidine
Friedel-Crafts AcylationRCOCl, AlCl32-(3-Acyl-4-methoxybenzyl)piperidine

Modifications to the Piperidine Nitrogen and Benzyl Side Chain

The piperidine nitrogen and the benzylic methylene (B1212753) bridge are also key sites for derivatization, allowing for the introduction of a wide range of substituents and functionalities.

Modifications to the Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo various reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. For instance, reaction with an alkyl bromide or iodide in the presence of a base (e.g., K2CO3 or triethylamine) would yield the corresponding N-alkylated derivative. The choice of solvent and base can be crucial, especially when using reactive alkylating agents like 4-methoxybenzyl chloride, where SN1 reactivity might lead to side reactions with protic solvents. echemi.comresearchgate.netresearchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved by reacting it with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the generated acid. This reaction leads to the formation of amides. For example, treatment with acetyl chloride would yield N-acetyl-2-(4-methoxybenzyl)piperidine. researchgate.netorganic-chemistry.org

Modifications to the Benzyl Side Chain: The benzylic position (the CH2 group connecting the aromatic ring and the piperidine) is activated by the adjacent aromatic ring and is susceptible to certain reactions.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) under specific conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can lead to the formation of 2-benzoylpiperidine derivatives, though these harsh conditions might also affect other parts of the molecule. nih.govmasterorganicchemistry.comnih.gov Milder, more selective methods for benzylic oxidation are also available.

Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would introduce a bromine atom at the benzylic carbon, creating a new site for further nucleophilic substitution reactions.

Modification SiteReactionReagentProduct Type
Piperidine NitrogenN-AlkylationAlkyl halide, BaseN-Alkyl-2-(4-methoxybenzyl)piperidine
Piperidine NitrogenN-AcylationAcyl chloride/anhydride, BaseN-Acyl-2-(4-methoxybenzyl)piperidine
Benzyl Side ChainOxidationOxidizing agent (e.g., KMnO4)2-(4-Methoxybenzoyl)piperidine
Benzyl Side ChainHalogenationNBS, Radical initiator2-(1-Bromo-1-(4-methoxyphenyl)methyl)piperidine

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 4-Methoxybenzyl Moiety on Biological Interactions

The 4-methoxybenzyl group is a key structural feature that significantly influences the compound's interaction with biological targets. Its size, hydrophobicity, and the specific electronic contributions of the methoxy (B1213986) group are critical determinants of activity.

The methoxy group (-OCH₃) at the para-position of the benzyl (B1604629) ring plays a multifaceted role in modulating the compound's physicochemical properties, which in turn affects its biological activity. The oxygen atom of the methoxy group is a proton acceptor, allowing it to form hydrogen bonds with various hydrogen-bond donors on a biological target, such as a protein receptor. researchgate.net This hydrogen-bonding capability can be pivotal for the recognition and binding of the ligand to its target site. researchgate.net

Hydrogen bonding has a dual impact on a compound's properties: it can stabilize the crystal structure of the pure drug, which may hinder dissolution, but it can also stabilize a drug-polymer solid dispersion, thereby improving the dissolution rate. nih.gov The presence of hydrogen bond donor or acceptor groups influences crystal packing and, consequently, aqueous solubility. For instance, the absence of a hydrogen bond donor group in a related molecule, deshydroxy-haloperidol, led to weaker crystal packing and an unexpected increase in its aqueous solubility compared to its parent compounds which contain hydrogen donor groups. nih.gov Therefore, the methoxy group in 2-(4-methoxybenzyl)piperidine can influence its solubility and absorption profile through its hydrogen-bonding potential.

The position of the methoxy group on the benzyl ring is a critical factor determining the pharmacological activity. Moving the substituent from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically alter the molecule's shape, electronic distribution, and ability to fit into a specific binding pocket.

Studies on various heterocyclic compounds have demonstrated that positional isomerism significantly impacts biological potency. For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety showed greater antibacterial potency compared to an angularly attached one. nih.gov While specific SAR data for positional isomers of this compound is not detailed in the provided context, the principles remain applicable. Altering the methoxy group's position would change its steric interaction with the receptor and its ability to form key hydrogen bonds, likely leading to a different activity profile. For instance, a methoxy group at the ortho position might sterically hinder the optimal conformation required for binding, whereas a meta-position might place the hydrogen bond acceptor in a non-ideal location within the binding site.

Role of the Piperidine (B6355638) Core and Substitutions in Pharmacological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to be readily substituted to modulate pharmacological properties. pjps.pk It serves as the central framework, orienting the substituents in a precise three-dimensional arrangement for optimal receptor interaction. ijnrd.orgresearchgate.net

The introduction of various substituents onto the piperidine ring can significantly affect the compound's affinity, selectivity, and efficacy. SAR exploration of piperidine analogues has shown that both the type and position of substituents are pivotal. acs.orgnih.gov

Alkyl Groups: The addition of alkyl groups, such as a methyl group, on the piperidine ring can influence activity. In some anticancer piperidine-substituted sulfonamides, the presence of a methyl group on the piperidine ring at position 3 or 4 led to the highest activity. ajchem-a.com Elongating an alkyl chain at the nitrogen atom of certain piperidine derivatives has also been shown to significantly increase anesthetic activity. mdpi.com

Hydroxy Groups: The introduction of a hydroxyl (-OH) group can provide an additional point for hydrogen bonding, potentially increasing binding affinity. In a series of tramadol (B15222) analogues, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol derivatives were synthesized, indicating the importance of hydroxyl groups in exploring SAR for potent opioid receptor agonists. acs.orgnih.gov

Aromatic Groups: Attaching aromatic groups to the piperidine core can introduce hydrophobic interactions with the target receptor. SAR studies on fentanyl derivatives highlight that the piperidine ring is ideal for interaction with the µ-opioid receptor and that the benzyl rings attached are involved in lipophilic interactions. researchgate.net

The following table summarizes the effects of different substituents on the piperidine ring based on studies of various piperidine-containing compounds.

Substituent TypePositionObserved Effect on ActivityReference Compound Class
MethylC3 or C4Increased anticancer activityPiperidine-substituted sulfonamides
Alkyl Chain (e.g., ethoxyethyl)N1Increased anesthetic activityPiperidine-based anesthetics
HydroxylC4Modulated opioid receptor affinityTramadol analogues
Aromatic (Phenyl)N1Involved in lipophilic interactionsFentanyl analogues

The nitrogen atom within the piperidine ring is a fundamental feature, acting as a basic center that is typically protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site.

In the synthesis of piperidines via intramolecular cyclization, the nitrogen atom plays a direct role in the formation of a new carbon-nitrogen bond. nih.gov In terms of pharmacological activity, the nitrogen atom's cationic state is often essential for selectivity and inhibition. For instance, in the design of selective butyrylcholinesterase inhibitors, two cationic nitrogen atoms were found to be essential for good inhibition properties. nih.govencyclopedia.pub This highlights the importance of the nitrogen's ability to bear a positive charge for electrostatic interactions with the target enzyme.

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical for biological activity. Piperidine-containing molecules can exist in different spatial arrangements, and often only one specific isomer will have the desired pharmacological effect.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, substituents can influence this preference. For example, the presence of a carbonyl group can distort the ring into a twisted half-chair conformation. nih.gov For N-substituted piperidines, the substituent on the nitrogen can exist in either an axial (Ax) or equatorial (Eq) position, and the equilibrium between these conformers can be crucial for activity. osti.gov

Rational Design Strategies Based on SAR Insights

The rational design of novel compounds derived from the this compound scaffold is a systematic process guided by a deep understanding of its structure-activity relationships (SAR). This approach leverages insights from biological testing and computational modeling to make targeted modifications to the parent molecule, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core strategies revolve around the systematic modification of three key structural regions: the piperidine ring, the benzyl moiety, and the crucial methoxy substituent on the phenyl ring.

Computational Modeling and Target-Based Design

Modern rational drug design often begins with computational studies, such as molecular docking and molecular dynamics simulations, to predict how the this compound scaffold interacts with a biological target. By modeling the binding site, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. This knowledge allows for the informed design of new analogs. For instance, if a hydrophobic pocket is identified near the methoxy group, derivatives with larger, more lipophilic substituents at that position might be synthesized to improve binding affinity.

Systematic Modification of the Benzyl-Piperidine Scaffold

SAR exploration of the benzylpiperidine core structure has revealed critical insights that guide the design of more effective molecules. Research on analogous N-benzyl piperidines has demonstrated that the nature and position of substituents on the benzyl ring are pivotal for biological activity and receptor selectivity.

Key findings from related compound series that inform design strategies include:

Positional Isomerism of the Methoxy Group: The location of the methoxy group on the phenyl ring is a critical determinant of activity. Moving the substituent from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter the molecule's electronic distribution and steric profile, leading to significant changes in target affinity and selectivity.

Replacement of the Methoxy Group: Replacing the methoxy group with other substituents is a common strategy to probe the electronic and steric requirements of the binding pocket. Bioisosteric replacements, such as hydroxyl, methyl, or halogen groups, can help determine whether hydrogen-bonding capability, size, or electron-donating/withdrawing character is more important for activity.

Piperidine Ring Substitution: Modifications to the piperidine ring itself are another key avenue for optimization. Introducing substituents at various positions on the piperidine ring can influence the molecule's conformation and introduce new interaction points with the target receptor.

N-Substitution on the Piperidine Ring: In cases where the piperidine nitrogen is unsubstituted, adding different alkyl or aryl groups can significantly impact potency and selectivity. Studies on related N-benzyl piperidines have shown that even small changes to the N-substituent can modulate affinity for various transporters and receptors.

Illustrative SAR Findings from Analogous Benzylpiperidine Series

While specific SAR data for this compound is proprietary or embedded within broader research, studies on closely related structures provide a clear blueprint for rational design. For example, in a series of N-benzylpiperidine analogs developed as M1 allosteric agonists, the SAR was found to be remarkably stringent.

Modification Area Substituent Observed Effect on M1 Agonism Design Insight
Benzyl RingSubstituents at 3- or 4-positionComplete loss of agonistic activity (EC₅₀ >20 μM). nih.govThe binding pocket for the benzyl moiety is highly constrained, tolerating substitution only at specific positions (e.g., the 2-position).
Benzyl RingFluorine atom (vs. H)Uniformly reduced activity. nih.govIntroduction of even a small, electronegative atom is detrimental, suggesting a sensitive electronic or steric environment in the binding site.
Benzimidazolinyl Moiety5-Cl (vs. H)Maintained or slightly improved potency. nih.govThis position is suitable for modification, potentially for blocking metabolic pathways without compromising activity.

This table is generated based on research findings for structurally related M1 allosteric agonists to illustrate the principles of rational design.

These findings underscore the importance of precise, data-driven modifications. A strategy that proves successful for one target may not apply to another, but the underlying principle of systematic, iterative modification based on SAR data remains the cornerstone of rational drug design for this class of compounds. By combining these empirical synthesis strategies with predictive computational models, chemists can more efficiently navigate the chemical space to discover novel derivatives with optimized therapeutic potential.

Biological Activities and Pharmacological Modulations of 2 4 Methoxybenzyl Piperidine Analogs

Broad Spectrum Biological Activities of Piperidine (B6355638) Derivatives

Piperidine derivatives have been extensively investigated and have demonstrated a remarkable diversity of biological activities, positioning them as privileged structures in drug discovery. mdpi.comencyclopedia.pubijnrd.org These activities span from modulating the central nervous system to combating microbial infections and cancer.

Central Nervous System Modulations

The piperidine nucleus is a key pharmacophore for many centrally acting agents, influencing a variety of neurological and psychiatric conditions. anadolu.edu.tr

Neuroprotective Effects and Anti-Alzheimer's Disease Activity: Piperidine derivatives are at the forefront of research into treatments for neurodegenerative disorders like Alzheimer's disease. benthamdirect.comnih.govresearchgate.net A primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); this inhibition helps to improve cognitive function. researchgate.netnih.gov For instance, a novel series of benzamide derivatives containing a piperidine core were synthesized and evaluated for their anti-AChE activity, with one compound exhibiting significantly greater potency than the reference drug donepezil. nih.gov The N-benzylpiperidine moiety is a well-established component in the design of AChE inhibitors. encyclopedia.pub Beyond AChE inhibition, some piperidine analogs also target beta-secretase (BACE-1), an enzyme involved in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov Certain derivatives have also shown the ability to inhibit the aggregation of amyloid-beta and tau proteins, further highlighting their multi-target potential in combating this complex disease. nih.gov

Antidepressant Activity: Several studies have highlighted the antidepressant potential of piperidine derivatives. anadolu.edu.trnih.gov The mechanism often involves the modulation of monoaminergic systems, such as the reuptake inhibition of serotonin (B10506) and norepinephrine. anadolu.edu.trnih.gov For example, certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated biological activity comparable to the antidepressant drug viloxazine in preclinical models. nih.gov Other novel piperidine derivatives have shown antidepressant-like effects that are reversed by agents that deplete serotonin or catecholamines, indicating their interaction with these neurotransmitter systems. anadolu.edu.tr

Anticonvulsant Activity: The piperidine scaffold is also found in compounds with anticonvulsant properties. Some piperidine derivatives have been reported to exhibit notable effects on the central nervous system, including anticonvulsant activity. anadolu.edu.tr

Analgesic Activity: Piperidine is a core component of many potent analgesics, including opioids like morphine and fentanyl. encyclopedia.pubtandfonline.com Synthetic piperidine derivatives have been explored for their analgesic potential, often targeting µ-opioid receptors. tandfonline.com Studies on 4-amino methyl piperidine derivatives revealed excellent analgesic activity in animal models, with their effects being reversed by the opioid antagonist naloxone, confirming their interaction with the opioid system. tandfonline.com The analgesic effects of various alkyl piperidine derivatives have also been demonstrated through the tail immersion method, indicating their potential for pain management. pjps.pk

Antipsychotic Activity: Piperidine and its analogs are integral to the structure of numerous antipsychotic drugs used to treat schizophrenia. nih.govresearchgate.neteurekaselect.comdntb.gov.ua These compounds typically act on dopamine (B1211576) and serotonin receptors. nih.govresearchgate.neteurekaselect.comdntb.gov.ua The attachment of different heterocyclic groups to the piperidine ring can significantly potentiate their antipsychotic activity. nih.govresearchgate.neteurekaselect.comdntb.gov.ua

Antimicrobial Spectrum

Piperidine derivatives have demonstrated a broad range of antimicrobial activities, making them promising candidates for the development of new anti-infective agents. ijnrd.orgresearchgate.net

Antibacterial Activity: Numerous piperidine derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.comresearchgate.net For example, certain synthesized piperidine analogs were active against Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.comresearchgate.net Some piperidin-4-one derivatives have also exhibited significant antibacterial activity, suggesting their potential as templates for developing more potent antimicrobial agents. biomedpharmajournal.org The mechanism of action can involve the disruption of bacterial cell membranes, enzyme inhibition, or interference with protein synthesis. researchgate.net

Antifungal Activity: The antifungal potential of piperidine derivatives has also been explored. researchgate.net While some studies have shown limited activity against certain fungal species, academicjournals.org others have reported significant efficacy. For example, novel thymol derivatives containing a piperidine moiety demonstrated remarkable in vitro antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum, outperforming commercial fungicides. nih.gov Mechanistic studies revealed that these compounds can induce mycelial shrinkage and organelle damage in fungi. nih.gov

Antiviral Activity: Certain piperidine derivatives have been investigated for their antiviral properties. ijnrd.org A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents, with some showing remarkable inhibitory potencies against HIV in cellular assays. nih.gov Another unexpected finding was the significant potency of one derivative against the influenza A/H1N1 virus. nih.gov Other studies have also concluded that newly synthesized piperidine derivatives are effective against the influenza A/H1N1 virus. nih.govresearchgate.net

Antiparasitic Activity: Piperidine-containing compounds have shown promise in combating parasitic infections. nih.gov For instance, piperidine-based chalcones have been synthesized and tested against the human parasite Giardia intestinalis, with some compounds being more effective in the presence of oxygen than the commonly used drug metronidazole. nih.gov Analogs of piplartine, a natural product containing a piperidine ring, have demonstrated trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

Compound Type Target Organism(s) Observed Effect
Piperidine-derived analogs Staphylococcus aureus, Escherichia coli Antibacterial activity researchgate.netbiointerfaceresearch.comresearchgate.net
Piperidin-4-one derivatives Various bacteria and fungi Significant antimicrobial and antifungal activity biomedpharmajournal.org
Piperidine-containing thymol derivatives Phytophthora capsici, Sclerotinia sclerotiorum Potent antifungal activity nih.gov
Purine-piperidine derivatives HIV-1, Influenza A/H1N1 Potent antiviral activity nih.gov
Piperidine-based chalcones Giardia intestinalis Antiparasitic activity nih.gov
Piplartine analogs Trypanosoma cruzi Trypanocidal activity mdpi.com

Anticancer and Antitumor Potentials

The piperidine scaffold is a key feature in a number of anticancer agents, and its derivatives have shown significant potential in cancer therapy. ijnrd.orgnih.govbgu.ac.il They can induce apoptosis (programmed cell death) and inhibit the cell cycle in cancer cells. nih.govresearchgate.net Piperidine derivatives have demonstrated activity against a range of cancers, including breast, prostate, colon, and lung cancer. nih.govbgu.ac.il For example, one piperidine derivative was found to inhibit the proliferation of a prostate cancer cell line in a concentration-dependent manner and induce apoptosis by modulating the expression of apoptosis-related proteins. nih.gov Furthermore, some piperidine-containing compounds have been shown to be considerably more toxic to cancer cell lines than to normal cells. nih.gov

Table 2: Anticancer Activity of Selected Piperidine Derivatives

Cancer Cell Line Compound Type Key Findings
PC3 (Prostate Cancer) Piperidine derivative Inhibited proliferation and induced apoptosis nih.gov
Various human tumor cell lines Highly functionalized piperidines More toxic to cancer cells than normal cells nih.gov
A549 (Lung Cancer) Synthesized piperidine molecule High level of cytotoxic effect researchgate.net

Antihypertensive Activity

The piperidine nucleus is present in compounds with antihypertensive properties. researchgate.netbiointerfaceresearch.com While this area is less extensively covered in the provided context, the broad pharmacological profile of piperidine derivatives suggests their potential for development as cardiovascular agents.

Specific Biological Mechanisms and Pharmacological Targets

The diverse biological activities of piperidine derivatives are a result of their interaction with a variety of specific molecular targets.

A significant number of centrally acting piperidine derivatives exert their effects by modulating neurotransmitter receptors. For antipsychotic action, dopamine and serotonin receptors are key targets. nih.govresearchgate.neteurekaselect.comdntb.gov.ua The analgesic properties of many piperidine compounds are mediated through their interaction with opioid receptors, particularly the µ-opioid receptor. encyclopedia.pubtandfonline.com

In the context of Alzheimer's disease, the primary target for many piperidine-based drugs is the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov By inhibiting this enzyme, these compounds increase the levels of acetylcholine in the brain, leading to improved cognitive function. Some multifunctional derivatives also target other key players in Alzheimer's pathology, such as butyrylcholinesterase (BuChE) and BACE-1. nih.govresearchgate.net

The antimicrobial mechanisms of piperidine derivatives are varied. For antibacterial action, targets can include enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV. researchgate.net In fungi, piperidine-containing compounds can disrupt the cell membrane and cause damage to intracellular organelles. nih.gov

The anticancer effects of piperidine derivatives often involve the modulation of critical signaling pathways that are dysregulated in cancer. These can include pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival, proliferation, and migration. nih.govbgu.ac.il By interfering with these pathways, piperidine compounds can inhibit tumor growth and induce cancer cell death.

Table 3: Pharmacological Targets of Piperidine Derivatives

Therapeutic Area Pharmacological Target(s)
Central Nervous System
Antipsychotic Dopamine and Serotonin Receptors nih.govresearchgate.neteurekaselect.comdntb.gov.ua
Analgesic µ-Opioid Receptors encyclopedia.pubtandfonline.com
Anti-Alzheimer's Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-secretase (BACE-1) nih.govresearchgate.netnih.gov
Antimicrobial
Antibacterial DNA Gyrase, Topoisomerase IV researchgate.net
Antifungal Fungal cell membrane and organelles nih.gov
Anticancer
Various Cancers STAT-3, NF-κB, PI3K/Akt signaling pathways nih.govbgu.ac.il

Enzyme Inhibition

Analogs of 2-(4-methoxybenzyl)piperidine have been investigated for their ability to inhibit various enzymes, playing crucial roles in different physiological and pathological processes. The piperidine scaffold serves as a versatile framework for designing inhibitors that target the active sites of these enzymes.

Cytochrome P450 (CYP)

The cytochrome P450 superfamily of enzymes is central to drug metabolism. nih.gov Certain molecules containing piperidine-related structures have been shown to inhibit CYP enzymes, particularly CYP3A4. For instance, the synthetic ozonide artefenomel, which contains a morpholine ring, demonstrates both direct and mechanism-based inhibition of CYP3A. nih.gov This inhibition is NADPH-dependent, suggesting that metabolic activation of the compound leads to a species that binds to and inactivates the enzyme. nih.gov Understanding these interactions is critical, as inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered therapeutic agents. nih.gov

Cyclic Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling. mdpi.comrutgers.edu Inhibition of these enzymes, particularly PDE4, can increase intracellular cAMP levels, leading to anti-inflammatory and other therapeutic effects. rutgers.edunih.gov The PDE4 family is a significant target for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). rutgers.edunih.gov Research has explored various heterocyclic compounds, including those based on benzimidazole frameworks, as potential PDE4 inhibitors. nih.gov Given the structural diversity of known PDE inhibitors, piperidine-based scaffolds are considered viable candidates for the development of novel PDE4 inhibitors. mdpi.commdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govwikipedia.org This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. nih.govnih.gov Several small-molecule inhibitors of NAPE-PLD have been developed, some of which feature a piperidine moiety. A notable example is LEI-401, a potent and selective inhibitor that incorporates a phenylpiperidine group. ximbio.com In contrast, a series of benzothiazole phenylsulfonyl-piperidine carboxamides were identified as activators of NAPE-PLD, demonstrating that the piperidine scaffold can be used to both enhance and inhibit the enzyme's function. nih.gov

Table 1: NAPE-PLD Inhibitory Activity of a Piperidine Analog

Compound Target Activity (IC₅₀)
LEI-401 NAPE-PLD 27 nM ximbio.com

Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. mdpi.com The piperidine ring is a core structural feature of donepezil, a widely used AChE inhibitor. Numerous analogs incorporating a piperidine or benzylpiperidine core have been synthesized and evaluated. One highly potent and selective AChE inhibitor is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), which has an IC₅₀ value in the nanomolar range and is over 1250 times more selective for AChE than for BChE. ebi.ac.uk Other series, such as benzimidazole-based piperidine hybrids and N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, have shown dual inhibitory activity against both AChE and BChE. nih.govmdpi.com

Table 2: AChE and BChE Inhibitory Activities of Piperidine Analogs

Compound/Series Target Activity (IC₅₀)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) AChE 5.7 nM ebi.ac.uk
Benzimidazole-piperidine hybrids (Compound 2) AChE 19.44 ± 0.60 µM mdpi.com
Benzimidazole-piperidine hybrids (Compound 2) BChE 21.57 ± 0.61 µM mdpi.com
N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine AChE / BChE Potent (nanomolar)
2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide AChE 44.08 µM mdpi.com

IKKb

IκB kinase beta (IKKb) is a key enzyme in the NF-κB signaling pathway, which is centrally involved in regulating inflammatory responses. encyclopedia.pub Inhibition of IKKb is a therapeutic strategy for inflammatory diseases and certain types of cancer. encyclopedia.pubnih.gov Piperidine and piperidinone derivatives have been developed as IKKb inhibitors. encyclopedia.pubnih.gov An optimized compound, 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, demonstrated excellent in vitro potency against IKKb. researchgate.net Structural studies indicate that the piperidine moiety can form stable hydrophobic interactions within the catalytic pocket of the IKKb enzyme. encyclopedia.pubnih.gov

Table 3: IKKb Inhibitory Activity of a Piperidine Analog

Compound Target Activity (IC₅₀)
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile IKKb 8.5 nM researchgate.net

Receptor Modulation

The structural framework of this compound is present in various compounds designed to modulate the function of key cellular receptors.

Neurotransmitter Receptors

Beyond the dopamine receptors, piperidine-containing compounds have been developed as antagonists for other neurotransmitter receptors. For example, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. nih.gov

Dopamine D2 Receptor

The dopamine receptors are classified into D1-like and D2-like families. nih.gov The D2-like family, which includes the D2, D3, and D4 subtypes, are G-protein-coupled receptors that inhibit adenylyl cyclase. nih.gov While many research efforts have focused on developing subtype-selective ligands, particularly for the D3 and D4 receptors, affinity for the D2 receptor is a critical parameter for determining selectivity and potential side effects. nih.govnih.gov A series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides were developed as high-affinity D3 receptor ligands with significant selectivity over the D2 subtype. nih.gov Similarly, extensive work on benzyloxypiperidine and other piperidine-based scaffolds has yielded potent D4 receptor antagonists that are highly selective against the D2 receptor. nih.govmdpi.com For one series of piperidine derivatives, selectivity for D4 over D2 reached over 2000-fold. mdpi.com

Table 4: Binding Affinities (pKi) of Piperidine Analogs at Dopamine Receptors

Compound D4R (pKi) D2R (pKi) D3R (pKi) D2/D4 Selectivity D3/D4 Selectivity
Compound 7 8.71 6.34 6.15 234 363
Compound 8 8.84 6.47 6.47 234 234
Compound 12 9.18 5.83 6.03 2239 1413
Compound 16 8.82 6.55 6.75 186 117
Compound 19 8.82 6.24 6.22 380 162

Data derived from a study on piperidine-based ligands. mdpi.com

ALK/ROS1 Kinases

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases, and chromosomal rearrangements involving these genes can lead to fusion proteins that act as oncogenic drivers in cancers like non-small cell lung cancer. nih.govnih.gov Tyrosine kinase inhibitors (TKIs) are a mainstay of treatment for these cancers. Crizotinib, an inhibitor of ALK, ROS1, and MET, features a piperidine ring that is exposed to solvent in the kinase binding domain. nih.govnih.gov This feature has been exploited to create proteolysis-targeting chimeras (PROTACs) that link crizotinib to a ligand for an E3 ubiquitin ligase, thereby targeting the ROS1 fusion protein for degradation. nih.gov Furthermore, series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been developed as dual ALK/ROS1 inhibitors to overcome clinical resistance to crizotinib. nih.gov

Sphingosylphosphorylcholine Receptor

There is currently no available information from the provided search results regarding the modulation of the Sphingosylphosphorylcholine Receptor by this compound analogs.

Interference with Signal Transduction Pathways

The enzymatic inhibition and receptor modulation activities of this compound analogs translate into the interference of critical intracellular signal transduction pathways.

By acting as antagonists at D2-like dopamine receptors, these compounds can block the receptors' normal function, which is to inhibit the enzyme adenylyl cyclase. nih.gov This interference prevents the normal downstream signaling cascade that would result from a decrease in cAMP levels.

Similarly, the inhibition of IKKb by piperidine derivatives directly impacts the NF-κB signaling pathway. encyclopedia.pub IKKb is essential for the phosphorylation and subsequent degradation of IκB proteins, which sequester NF-κB in the cytoplasm. By inhibiting IKKb, these analogs prevent NF-κB activation and its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory genes. encyclopedia.pub

Finally, the inhibition of receptor tyrosine kinases like ALK and ROS1 disrupts multiple downstream oncogenic signaling pathways, including those involved in cell proliferation, survival, and growth. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Computational Approaches

A thorough search of scientific databases did not yield any specific Quantitative Structure-Activity Relationship (QSAR) studies focused on 2-(4-Methoxybenzyl)piperidine or a series of its direct analogs. QSAR models are developed to correlate variations in the physicochemical properties of compounds with their biological activities. Constructing such a model requires a dataset of structurally similar compounds with corresponding measured biological activity, which does not appear to have been published for this specific molecule.

There are no published pharmacophore models derived from or used to screen for molecules with the this compound scaffold. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This process typically requires a set of active molecules to derive a common feature model, and no such study specific to this compound was found.

Structure-Based Computational Approaches

No molecular docking studies specifically investigating the binding of this compound to any biological target have been reported in the scientific literature. While docking is a common technique to predict the binding orientation and affinity of a ligand to a protein, research involving this particular compound has not been published.

There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes. Such investigations have not been published for this compound.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Specific quantum chemical calculations, such as Density Functional Theory (DFT), for this compound are not present in the available literature. These calculations are used to investigate the electronic structure, orbital energies (like the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, HOMO-LUMO), and electrostatic potential of a molecule to understand its reactivity and properties. While studies exist for structurally similar but distinct molecules, none were found for this compound itself.

In Silico Prediction of Biological Activity Spectra

Computational, or in silico, methods are pivotal in modern drug discovery for the preliminary assessment of a compound's potential pharmacological profile. These predictive tools analyze a molecule's structure to forecast its biological activities, helping to prioritize candidates for further experimental investigation. For novel piperidine (B6355638) derivatives, including this compound, these computational evaluations can reveal potential interactions with a wide array of biological targets such as enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org

One widely utilized tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. clinmedkaz.orgclinmedkaz.org PASS analysis compares the structure of a query molecule against a vast database of known biologically active substances. way2drug.com Based on structural similarities, it calculates the probability of the new compound exhibiting similar activities. way2drug.com The output is a spectrum of potential biological effects, each with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi). clinmedkaz.org A higher Pa value suggests a greater likelihood of the compound demonstrating that specific activity. way2drug.com This approach allows for the identification of the most probable therapeutic applications and potential side effects even before the compound is synthesized or tested in a lab. way2drug.com

While a specific PASS analysis for this compound is not available in the cited literature, the known biological activities of structurally related piperidine compounds allow for an informed prediction of its potential activity spectrum. Piperidine derivatives are recognized for a broad range of pharmacological actions, notably affecting the central nervous system. clinmedkaz.orgclinmedkaz.org Computational and experimental studies on analogous compounds have highlighted activities such as acetylcholinesterase (AChE) inhibition, which is relevant for Alzheimer's disease, and interactions with various neurotransmitter transporters. nih.govnih.govnih.gov

The structural features of this compound—namely the piperidine ring and the methoxybenzyl group—are common pharmacophores that contribute to these activities. For instance, the piperidine moiety is a core component of many compounds designed to interact with neurological targets, while the benzyl (B1604629) group can facilitate binding to hydrophobic pockets in enzymes and receptors. benthamscience.com Therefore, it is plausible to predict that this compound could exhibit a range of neuromodulatory effects.

Below is a hypothetical table of predicted biological activities for this compound, based on the activities commonly observed for this class of compounds in computational and preclinical studies. clinmedkaz.orgclinmedkaz.org

Table 1: Hypothetical Biological Activity Spectrum for this compound

Predicted Biological Activity Mechanism of Action Probability (Pa)
Nootropic Acetylcholinesterase inhibitor > 0.7
Antidepressant Monoamine transporter inhibitor > 0.6
Anxiolytic GABAergic activity modulation > 0.5
Neuroprotective Voltage-gated ion channel blocker > 0.5
Anti-inflammatory Cyclooxygenase (COX) inhibitor > 0.4

This table is for illustrative purposes and is based on the activities of structurally related piperidine derivatives. The Pa values are hypothetical and represent a potential outcome of a PASS analysis.

Such in silico predictions are invaluable for guiding the subsequent stages of drug development. They provide a rational basis for selecting the most relevant in vitro and in vivo assays to confirm the predicted activities and to further characterize the compound's pharmacological profile. clinmedkaz.orgclinmedkaz.org

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the precise molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectral data for 2-(4-Methoxybenzyl)piperidine is not widely published, extensive data exists for closely related derivatives, such as trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine, which provides critical insight into the expected chemical shifts and coupling patterns of the core structure. rasayanjournal.co.in

¹H NMR provides information about the chemical environment of protons. In the this compound scaffold, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the benzyl (B1604629) methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. For the derivative trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine, the aromatic protons of the 4-methoxybenzyl group appear as two doublets around δ 7.23 and δ 6.85 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. rasayanjournal.co.in The methoxy group protons present as a sharp singlet at approximately δ 3.76 ppm. rasayanjournal.co.in Protons within the piperidine ring would exhibit complex multiplets in the aliphatic region (typically δ 1.5-4.6 ppm), with their exact shifts and couplings influenced by their stereochemistry and the presence of substituents. rasayanjournal.co.in In the unsubstituted target compound, the N-H proton of the piperidine ring would also be present, typically as a broad singlet.

¹³C NMR provides information on the carbon skeleton. The spectrum of the aforementioned derivative shows the methoxy carbon at δ 55.7 ppm and the aromatic carbons between δ 113.8 and δ 160.8 ppm, with the carbon bearing the methoxy group being the most downfield in the aromatic region. rasayanjournal.co.in The carbons of the piperidine ring appear in the aliphatic region (δ 22-60 ppm). rasayanjournal.co.in

Table 1: Representative NMR Data for a this compound Derivative rasayanjournal.co.in
Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Methoxy (CH₃)3.76 (s)55.7
Aromatic (C-H)7.23 (d), 6.85 (d)113.8, 128.2
Aromatic (C-O)-160.8
Aromatic (C-C)-134.1
Piperidine Ring1.75-4.56 (m)22.9, 31.3, 37.6, 47.4, 56.6, 58.8
Tosyl Group7.68 (d), 7.45 (m), 2.42 (s)22.9, 127.7, 137.9, 144.4

Note: Data is for trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine. Signals for the tosyl and chloro groups would be absent in this compound, and the chemical shifts of the piperidine ring carbons and protons would be shifted upfield due to the removal of the electron-withdrawing tosyl group.

2D NMR techniques are essential for unambiguously assigning these signals.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton networks within the piperidine ring and confirming the connectivity of the benzylic protons to the piperidine C2 proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The presence of the piperidine N-H bond would be indicated by a moderate stretching vibration in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl methylene groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually result in one or more sharp bands in the 1450-1600 cm⁻¹ region. A key diagnostic peak is the strong C-O stretching vibration from the methoxy ether group, which is expected around 1244 cm⁻¹, a value observed in the related compound 2-(4-methoxyphenyl)-1H-benzimidazole. rsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Piperidine N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
Methoxy C-OStretch~1245
Aliphatic C-NStretch1000 - 1200

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Tandem MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₉NO), the molecular weight is 205.30 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 205. The fragmentation pattern is highly predictable. The most common cleavage for benzyl-substituted compounds is at the benzylic bond. This would result in the formation of a highly stable methoxy-substituted tropylium (B1234903) ion at m/z 121, which would likely be the base peak. Another significant fragmentation pathway for piperidine derivatives is the loss of a hydrogen atom (M-1), leading to an iminium ion at m/z 204. Further fragmentation of the piperidine ring could also occur.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For C₁₃H₁₉NO, the calculated exact mass is 205.1467. HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Data for a related derivative confirms the utility of HRMS in assigning the correct molecular formula. rasayanjournal.co.in

Tandem MS (MS/MS) involves isolating a specific fragment ion (e.g., the molecular ion at m/z 205) and subjecting it to further fragmentation. This technique can be used to confirm the structure of primary fragments and establish connectivity within the molecule, providing an additional layer of structural confirmation. beilstein-journals.org

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Formula Notes
205Molecular Ion [M]⁺[C₁₃H₁₉NO]⁺Confirms molecular weight
204[M-H]⁺[C₁₃H₁₈NO]⁺Common fragment from α-cleavage next to nitrogen
121[Methoxy-tropylium]⁺[C₈H₉O]⁺Likely base peak from benzylic cleavage
84[Piperidinyl cation radical]⁺[C₅H₁₀N]⁺Fragment corresponding to the piperidine moiety

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed for analyzing piperidine derivatives. niscpr.res.in

This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A typical mobile phase would consist of a gradient or isocratic mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. niscpr.res.in Detection is commonly performed using a UV detector, as the 4-methoxybenzyl group contains a strong chromophore. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller stationary phase particles, offers faster analysis times and greater resolution compared to traditional HPLC. whiterose.ac.uk

Table 4: Typical HPLC/UPLC Conditions for Analysis of Piperidine Derivatives
Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.0 mL/min
Detection UV Absorbance (e.g., at 225 nm or 273 nm)
Temperature 25-30 °C

Gas Chromatography (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. This compound is sufficiently volatile for GC analysis. In this method, the sample is vaporized and passed through a long capillary column (e.g., a nonpolar HP-5MS column) coated with a stationary phase. Compounds are separated based on their boiling points and interaction with the stationary phase.

As the separated compounds elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer records the mass spectrum of each eluting compound, allowing for positive identification by comparing the fragmentation pattern to known standards or library data. The resulting chromatogram indicates the retention time of the compound, which is a characteristic property under specific conditions, and its purity.

Table 5: Typical GC-MS Parameters for Analysis of Benzylpiperidine Analogs
Parameter Condition
Column Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas Helium
Injection Split/Splitless Inlet
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Mass Spectrometer
Ionization Electron Ionization (EI) at 70 eV

Crystallographic Analysis

Crystallographic analysis provides definitive insights into the three-dimensional structure of a molecule in its solid state. This technique is paramount for unambiguously determining molecular geometry, conformational preferences, and the specific arrangement of atoms in space, including absolute stereochemistry.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single crystal X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be generated. This method is the gold standard for determining bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For chiral molecules like this compound, XRD can establish the absolute stereochemistry of stereogenic centers.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides valuable insight into the expected conformational features. For instance, the crystal structure of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one reveals critical conformational details of the piperidine ring and the orientation of the 4-methoxybenzyl group. In this related molecule, the piperidine ring deviates from a perfect chair conformation and adopts a twisted half-chair form due to the presence of a carbonyl group. The aromatic ring of the methoxybenzyl group and the mean plane of the piperidine ring are oriented nearly perpendicular to each other, with a dihedral angle of 79.25 (6)°.

For this compound itself, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The bulky 4-methoxybenzyl substituent at the C2 position would preferentially occupy an equatorial position to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions. The conformational behavior of piperidine rings is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors that can be influenced by substituents and the crystalline environment. XRD analysis would be the definitive method to confirm this predicted conformation and to characterize the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 1: Illustrative Crystallographic Data for a Related Piperidine Derivative (3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one)

ParameterValue
Chemical FormulaC₁₃H₁₇NO₃
Formula Weight235.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.980 (3)
b (Å)7.6143 (17)
c (Å)12.189 (3)
β (°)90.497 (5)
Volume (ų)1204.6 (5)
Z (molecules/unit cell)4
Temperature (K)173

Other Specialized Analytical Techniques

Beyond crystallographic methods, a range of other specialized techniques are essential for the comprehensive characterization of this compound, particularly for assessing purity, resolving mixtures, and confirming elemental composition.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates chemical species based on their charge, size, and electrophoretic mobility when an electric field is applied. In its most common form, Capillary Zone Electrophoresis (CZE), a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte. As a basic amine, this compound would be protonated in an acidic buffer, acquiring a positive charge. Under the influence of an electric field, this positively charged ion would migrate towards the cathode at a rate dependent on its charge-to-size ratio.

This technique is highly efficient and requires only minute sample volumes, making it ideal for purity assessment and the detection of trace impurities in pharmaceutical compounds. Different ionic species, such as precursors or degradation products, would exhibit different migration times, allowing for their separation and quantification. Furthermore, by incorporating chiral selectors into the background electrolyte, CE can be adapted to separate enantiomers, which is crucial for the analysis of chiral compounds like this compound.

Electrochemical Methods

Electrochemical methods can be employed to investigate the redox properties of this compound and are also integral to modern synthetic strategies for related piperidine derivatives. Analytical techniques such as cyclic voltammetry could be used to determine the oxidation and reduction potentials of the compound. This information provides insight into its electronic structure and susceptibility to electron transfer reactions.

In a preparative context, electrochemical methods, particularly flow electrosynthesis, have emerged as powerful tools for the synthesis of 2-substituted piperidines. For example, the anodic methoxylation of N-formylpiperidine can generate an N-acyliminium ion precursor, which then allows for the introduction of various nucleophiles at the 2-position of the piperidine ring. Similarly, electroreductive cyclization has been demonstrated as an efficient method for synthesizing piperidine derivatives. These synthetic applications underscore the relevance of electrochemistry in both the construction and potential characterization of the this compound scaffold.

Elemental Analysis (e.g., CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method provides a crucial check on the purity and empirical formula of a synthesized compound. For this compound, the molecular formula is C₁₃H₁₉NO. The experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values to verify the compound's identity and purity. Any significant deviation between the found and calculated values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Elemental Analysis Data for this compound (C₁₃H₁₉NO)

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)76.0676.01
Hydrogen (H)9.339.38
Nitrogen (N)6.826.79
Oxygen (O)7.797.82

Metabolism and Pharmacokinetic Considerations in Research

In Vitro and In Vivo Metabolism Studies

In vitro and in vivo studies are fundamental to characterizing the metabolic pathways of xenobiotics. For piperidine-containing compounds, these studies typically involve incubation with liver microsomes, hepatocytes, and recombinant enzymes to identify metabolites and the enzymes responsible for their formation.

Based on studies of structurally related compounds, the metabolism of 2-(4-Methoxybenzyl)piperidine is predicted to proceed through several key pathways. A primary metabolic route for compounds with a methoxybenzyl group is O-demethylation. For instance, the metabolism of 1-(4-methoxyphenyl)piperazine, a compound with a similar methoxyaryl moiety, prominently features O-demethylation to its corresponding phenol metabolite, 1-(4-hydroxyphenyl)piperazine nih.gov. This suggests that this compound would likely be metabolized to 2-(4-hydroxybenzyl)piperidine.

Another significant metabolic pathway for piperidine (B6355638) derivatives involves oxidation. For many 4-aminopiperidine-containing drugs, N-dealkylation is a major metabolic route nih.gov. While this compound is not a 4-aminopiperidine, the piperidine ring itself is susceptible to oxidation. Potential metabolic transformations could include hydroxylation of the piperidine ring or the benzyl (B1604629) group. For example, studies on other methoxybenzoyl compounds have identified benzylic hydroxylation as a major metabolic pathway nih.gov.

The primary predicted metabolic pathways for this compound are summarized in the table below.

Metabolic Pathway Predicted Metabolite Analogous Compound Transformation
O-Demethylation2-(4-Hydroxybenzyl)piperidine1-(4-methoxyphenyl)piperazine to 1-(4-hydroxyphenyl)piperazine nih.gov
Benzylic Hydroxylation2-((4-methoxyphenyl)(hydroxy)methyl)piperidineObserved in various methoxybenzoyl compounds nih.gov
Piperidine Ring OxidationHydroxylated piperidine derivativesA common pathway for piperidine-containing structures

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. For many piperidine-containing compounds, CYP3A4 is a major contributor to their metabolism, particularly in catalyzing N-dealkylation reactions nih.gov. In the case of compounds with a methoxyaryl group, CYP2D6 has been shown to be the primary enzyme responsible for O-demethylation, as seen with 1-(4-methoxyphenyl)piperazine nih.gov. Therefore, it is plausible that both CYP3A4 and CYP2D6 are involved in the metabolism of this compound.

The involvement of specific CYP isoforms in the metabolism of fentanyl homologs, which also contain a piperidine ring, has been investigated. These studies revealed the significant involvement of CYP3A4, and in some cases CYP2D6, in their phase I metabolism nih.gov. While carboxylesterases are crucial for the metabolism of compounds containing ester functional groups, their direct role in the metabolism of this compound, which lacks an ester moiety, is not anticipated to be significant.

The table below outlines the likely enzymatic contributors to the metabolism of this compound based on data from analogous compounds.

Enzyme Family Specific Isoform Predicted Metabolic Role Evidence from Analogous Compounds
Cytochrome P450CYP2D6O-Demethylation of the methoxy (B1213986) group nih.govPrimary enzyme for O-demethylation of 1-(4-methoxyphenyl)piperazine nih.gov
Cytochrome P450CYP3A4Oxidation of the piperidine ring and potential N-dealkylation if substituted nih.govMajor isoform for the metabolism of many 4-aminopiperidine drugs nih.gov

Influence of Structural Modifications on Metabolic Stability

The metabolic stability of a compound is a critical factor in its pharmacokinetic profile and can be significantly influenced by its chemical structure. Research into modifying aromatic compounds and piperidine derivatives has provided strategies to enhance metabolic stability.

One common strategy to improve metabolic stability is to block metabolically labile sites. For instance, replacing a metabolically susceptible phenyl ring with a pyridyl group can increase resistance to oxidative metabolism nih.gov. In the context of this compound, modifications to the methoxybenzyl or piperidine rings could alter its metabolic fate. For example, blocking the site of benzylic hydroxylation has been shown to increase the metabolic stability of related compounds nih.gov.

Furthermore, the introduction of nitrogen atoms into an aromatic ring, a strategy known as scaffold-hopping, can enhance metabolic stability by reducing the potential for oxidative metabolism nih.gov. While not directly applicable to the existing structure of this compound, this principle informs the design of more stable analogs.

The following table summarizes how specific structural modifications could potentially impact the metabolic stability of this compound.

Structural Modification Rationale Expected Impact on Metabolic Stability
Replacement of phenyl ring with a pyridyl ringIncreases resistance to oxidative metabolism nih.govIncreased stability
Blocking benzylic hydroxylation sitePrevents a major metabolic pathway nih.govIncreased stability
Introduction of fluorine atomsCan block sites of oxidation and alter electronic propertiesPotentially increased stability

Absorption and Distribution Research Methodologies

The absorption and distribution of a compound are key determinants of its bioavailability and therapeutic efficacy. For piperidine-containing compounds, various in vitro and in vivo models are used to assess these properties.

A common in vitro method to study intestinal absorption is the everted sac technique, which has been used to investigate the absorption dynamics of piperine, a piperidine-containing alkaloid nih.gov. This method allows for the determination of absorption rates and the mechanism of transport across the intestinal barrier. Piperine, for example, has been shown to be absorbed rapidly via passive diffusion nih.gov. Given the lipophilic nature of many piperidine derivatives, transcellular transport is often a significant route of absorption.

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These studies typically involve administering the compound to animals (e.g., rats, mice) and subsequently measuring its concentration in plasma and various tissues over time. For many piperidine derivatives, good absorption from the gastrointestinal tract has been observed nih.gov.

The table below lists common methodologies used to research the absorption and distribution of piperidine-containing compounds.

Methodology Purpose Example Application
Everted Sac TechniqueIn vitro assessment of intestinal absorption and transport mechanisms nih.govStudying the absorption kinetics of piperine nih.gov
In Vivo Animal StudiesComprehensive pharmacokinetic profiling (ADME)Determining the bioavailability and tissue distribution of novel piperidine derivatives
Caco-2 Cell Permeability AssayIn vitro prediction of intestinal drug absorptionStandard method for assessing the permeability of new chemical entities
Plasma Protein Binding AssaysDetermining the extent to which a compound binds to plasma proteinsEssential for understanding the distribution and free concentration of a drug

Preclinical Research and Therapeutic Development Potential

Efficacy and Safety Evaluation in In Vitro and In Vivo Models

The preclinical evaluation of novel therapeutic compounds is a critical step to determine their biological activity and potential for clinical translation. For derivatives of the 2-(4-methoxybenzyl)piperidine scaffold, this process involves a combination of in vitro (cell-based) and in vivo (animal model) studies to assess both efficacy and safety.

In Vitro Efficacy Assessment: Initial screening of these compounds typically involves a panel of human cancer cell lines to determine their cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. For instance, derivatives such as halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have been evaluated against multiple cancer cell lines to determine their antiproliferative strength. researchgate.netnih.gov Key parameters measured in these assays include:

GI₅₀/IC₅₀ Values: The concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Mechanism of Action: Assays are conducted to understand how the compounds induce cell death, often looking for markers of apoptosis (programmed cell death), such as caspase activation and PARP cleavage. nih.govmdpi.com

Cell Cycle Analysis: Flow cytometry is used to determine if the compounds arrest the cell cycle at specific phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation. nih.gov

In Vivo Efficacy and Safety Models: Promising candidates from in vitro studies are advanced to in vivo testing, typically using animal models. For anticancer applications, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov The efficacy of the piperidine (B6355638) derivatives is then assessed by monitoring tumor growth over time.

For compounds targeting central nervous system (CNS) disorders, such as neurodegenerative diseases, preclinical models might include transgenic animal models that replicate aspects of the human disease. nih.govfrontiersin.org Efficacy is measured through behavioral tests assessing motor function or cognitive deficits. nih.gov Safety pharmacology studies are also conducted in animal models to evaluate the effects of the compounds on vital functions, such as the cardiovascular, respiratory, and central nervous systems. google.com

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with a "hit" compound identified through screening, which is then chemically modified to create a "lead" compound with more desirable properties. The this compound structure serves as a valuable starting point for such lead optimization efforts. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.govresearcher.life

A key strategy involves structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how different chemical groups influence its biological activity. nih.gov For benzylpiperidine derivatives, this can include:

Modification of the Benzyl (B1604629) Ring: Introducing different substituents (e.g., halogens, hydroxyl groups) on the phenyl ring can significantly alter potency and selectivity. For example, in the development of NMDA receptor antagonists, a p-methyl substitution on the benzyl ring of a related benzylpiperidine compound led to a threefold increase in in vivo anticonvulsant activity. nih.gov

Substitution on the Piperidine Ring: Adding functional groups to the piperidine ring can improve the pharmacological profile. The introduction of a hydroxyl group onto the piperidine ring of an NMDA receptor antagonist lead compound substantially decreased its affinity for off-target α1-adrenergic receptors. nih.gov

Alteration of the Linker: Modifying the connection between the piperidine and benzyl moieties can also be explored to optimize the compound's fit within its biological target.

Computational methods like molecular docking are often used to predict how these chemical modifications will affect the binding of the compound to its target protein, guiding the synthesis of more effective derivatives. nih.govnih.gov

Investigation of Therapeutic Applications in Specific Disease Models

Derivatives of the this compound scaffold have shown promise in several disease models, primarily in oncology and neurodegenerative disorders.

Anticancer Applications: The piperidine moiety is a common feature in many anticancer agents. encyclopedia.pubnih.gov Studies on compounds structurally related to this compound, such as bis(methoxybenzylidene)-4-piperidones, have demonstrated significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer. nih.gov The mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.gov Furthermore, some derivatives have exhibited anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow. nih.gov

Below is a table summarizing the preclinical findings for a representative anticancer piperidine derivative.

Compound ClassCancer ModelKey In Vitro FindingsKey In Vivo FindingsReference
Halogenated Bis(methoxybenzylidene)-4-piperidoneMelanoma (518A2 cells), Colon Cancer (HCT116 cells)Induced apoptosis and reactive oxygen species; caused G2/M phase cell cycle arrest; inhibited colony formation.Inhibited the growth of HCT116 colon cancer xenografts in mice; showed anti-angiogenic activity in zebrafish embryos. nih.gov

Central Nervous System (CNS) Disorders: The benzylpiperidine scaffold is also a key component of molecules targeting CNS disorders. clinmedkaz.org For example, derivatives have been optimized as potent and selective antagonists for the NR1/2B subtype of the NMDA receptor, which is implicated in various neurological conditions. nih.gov Another area of investigation is the development of dopamine (B1211576) D4 receptor antagonists based on a benzyloxypiperidine scaffold for potential use in Parkinson's disease. nih.gov The ability of these compounds to modulate key neurological receptors highlights their potential for treating a range of conditions, from epilepsy to neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.com

The following table presents data on a benzylpiperidine derivative developed for a neurological target.

Lead Compound DerivativeTargetIn Vitro Potency (IC₅₀)In Vivo ActivityReference
4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNR1A/2B NMDA Receptor0.025 µMAnticonvulsant activity in mouse maximal electroshock (MES) assay (ED₅₀ = 0.7 mg/kg iv). nih.gov

Challenges and Opportunities in Translational Research for Piperidine-Based Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govsanguinebio.com While piperidine-based compounds like the derivatives of this compound show considerable promise, their journey from the lab to the clinic is fraught with challenges.

Challenges:

Predictive Validity of Animal Models: A significant hurdle in drug development, particularly for CNS disorders and some cancers, is that animal models may not accurately replicate the complexity of human disease. nih.govnih.gov This can lead to compounds showing efficacy in preclinical studies but failing in human clinical trials.

Pharmacokinetics and Bioavailability: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is crucial. For CNS-targeted drugs, the ability to cross the blood-brain barrier is a major challenge. nih.gov

Balancing Potency and Selectivity: While high potency is desirable, it must be coupled with high selectivity for the intended biological target to avoid off-target effects. nih.gov

Opportunities:

Scaffold Diversity: The piperidine ring is synthetically versatile, allowing for the creation of large libraries of diverse compounds. nih.gov This chemical tractability provides ample opportunity to fine-tune pharmacological properties and develop candidates with improved efficacy and safety profiles.

Multi-Targeted Ligands: The complexity of diseases like cancer and Alzheimer's has led to interest in developing drugs that can modulate multiple targets simultaneously. The piperidine scaffold is well-suited for the design of such multi-target-directed ligands.

Advancements in Screening and Modeling: Modern high-throughput screening techniques and sophisticated computational modeling can accelerate the identification and optimization of promising piperidine-based lead compounds, making the drug discovery process more efficient. clinmedkaz.org

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways for Piperidine (B6355638) Scaffolds

The synthesis of piperidine rings is a mature field, yet there is a significant and growing emphasis on developing more sustainable and efficient methodologies. unibo.it Traditional methods often involve harsh reagents and generate considerable waste, prompting a shift towards "green chemistry" approaches. nih.gov Future research will likely focus on several key strategies:

Catalytic Hydrogenation: While the hydrogenation of pyridine (B92270) precursors is a common method, research is ongoing to develop more efficient and selective catalysts. mdpi.com This includes the use of heterogeneous catalysts based on non-precious metals like cobalt and nickel, which offer advantages in terms of cost and reusability. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral piperidines. A recently developed method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly reducing the number of synthetic steps and avoiding the use of costly precious metals like palladium. news-medical.net This modular approach simplifies the creation of complex 3D piperidine structures. news-medical.net

Flow Chemistry: Continuous flow reactions are gaining traction for their ability to improve safety, efficiency, and scalability. organic-chemistry.org Applying these techniques to piperidine synthesis can lead to higher yields and purity with reduced reaction times. organic-chemistry.org

Water-Based Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. unibo.it Methods for the hydrogenation of pyridines and other cyclization reactions in water are being developed to reduce reliance on volatile organic solvents. nih.govmdpi.com

Alternative Reagents: In areas like solid-phase peptide synthesis (SPPS), where piperidine is traditionally used for Fmoc deprotection, researchers are identifying greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) to minimize environmental impact. rsc.org

These advancements aim to make the synthesis of piperidine scaffolds, including derivatives like 2-(4-Methoxybenzyl)piperidine, more cost-effective, safer, and environmentally responsible. unibo.it

Deeper Mechanistic Understanding of Biological Activities and Target Interactions

While a vast number of biologically active piperidine derivatives have been identified, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design. mdpi.com Future research will concentrate on elucidating the precise interactions between piperidine-containing molecules and their biological targets.

Key areas of focus include:

Structural Biology: Obtaining high-resolution crystal structures of piperidine ligands in complex with their target proteins (e.g., enzymes, receptors) provides invaluable insight into the specific binding modes. This information is fundamental for structure-based drug design. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies, which correlate changes in a molecule's structure with its biological activity, will continue to be a cornerstone of research. nih.govresearchgate.net For instance, the benzyl-piperidine group is a well-established pharmacophore for binding to the catalytic site of acetylcholinesterase, a key target in Alzheimer's disease therapy. encyclopedia.pub Understanding how substituents on both the piperidine and benzyl (B1604629) rings modulate this interaction can lead to more potent and selective inhibitors. encyclopedia.pub

Pharmacophore Modeling: Identifying the key structural features (the "pharmacophore") responsible for a molecule's activity allows for the design of new compounds with improved properties. mdpi.com The piperidine ring itself can act as a crucial part of the pharmacophore or as a scaffold to correctly orient other functional groups for optimal target interaction. mdpi.com

Kinetics and Thermodynamics of Binding: Investigating not just the binding affinity (how tightly a drug binds) but also the kinetics (the rates of binding and unbinding) can provide a more complete picture of a drug's action and duration of effect.

A more profound mechanistic understanding will enable the design of next-generation piperidine derivatives with enhanced efficacy and reduced off-target effects.

Development of Highly Selective Pharmacological Agents with Improved Profiles

Selectivity is a critical attribute of any successful drug, as it minimizes the potential for side effects caused by interactions with unintended biological targets. The piperidine scaffold's conformational flexibility allows for fine-tuning to achieve high selectivity for specific receptor subtypes or enzyme isoforms. thieme-connect.comthieme-connect.com

Future efforts will be directed towards:

Receptor Subtype Selectivity: Many receptors, such as opioid or sigma receptors, have multiple subtypes with distinct physiological roles. nih.govacs.org Designing piperidine derivatives that selectively target one subtype over others is a major goal. For example, researchers have successfully developed piperidine analogues that are highly potent and selective agonists for the μ-opioid receptor. nih.govacs.org Similarly, the piperidine moiety has been identified as a critical structural element for achieving dual activity at histamine (B1213489) H3 and sigma-1 receptors, which could lead to novel pain therapies. nih.gov

Improving Physicochemical Properties: A drug's effectiveness depends not only on its target affinity but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Researchers are modifying piperidine scaffolds to improve properties like solubility and lipophilicity, which can enhance oral bioavailability and brain penetration. nih.gov The introduction of chiral centers into the piperidine ring is one strategy used to modulate these properties and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com

Reducing hERG Toxicity: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Introducing chiral piperidine scaffolds has been shown to be a viable strategy to reduce hERG toxicity in some drug candidates. thieme-connect.com

The ultimate goal is to create drug candidates with an optimal balance of potency, selectivity, and drug-like properties, leading to safer and more effective treatments. thieme-connect.comnih.gov

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become indispensable in modern drug discovery. tandfonline.com In the context of piperidine derivatives, this integration accelerates the identification and optimization of new drug candidates.

Emerging trends in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of novel, unsynthesized piperidine derivatives, helping to prioritize which compounds to synthesize and test. tandfonline.comnih.gov

Molecular Docking and Dynamics Simulations: Computational docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This is often followed by molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the key amino acid residues involved. rsc.orgrsc.org These techniques are routinely used to understand the binding modes of piperidine derivatives to targets like the sigma-1 receptor or the μ-opioid receptor. nih.govrsc.org

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. The piperidine scaffold can be used as a core fragment or be incorporated during the fragment-linking stage.

Experimental Validation: A crucial part of this integrated approach is the experimental validation of computational predictions. mdpi.com Computationally designed compounds are synthesized and then tested in vitro and in vivo to confirm their activity and properties, creating a feedback loop that refines the computational models for future predictions. mdpi.comresearchgate.net

This iterative cycle of computational design, chemical synthesis, and biological testing significantly streamlines the drug discovery pipeline, reducing costs and time. researchgate.net

Investigation of Multi-Targeting Strategies for Complex Diseases

Many common and debilitating illnesses, such as neurodegenerative diseases (e.g., Alzheimer's), cancer, and certain psychiatric disorders, have complex pathologies involving multiple biological pathways. nih.govnih.gov This has led to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct targets simultaneously.

The piperidine scaffold is an ideal framework for developing MTDLs due to its versatility and ability to be readily functionalized. encyclopedia.pub Future research will increasingly explore this strategy:

Alzheimer's Disease: A prominent strategy in Alzheimer's research involves designing compounds that can inhibit both cholinesterases (like AChE) and the aggregation of amyloid-beta peptides. nih.gov Piperidine derivatives, inspired by the natural alkaloid piperine, have been synthesized as MTDLs targeting cholinesterases and BACE1, another key enzyme in amyloid production. nih.gov

Cancer Therapy: Cancer often involves the dysregulation of multiple signaling pathways. nih.gov Piperidine derivatives are being investigated for their ability to interact with multiple cancer-related targets, potentially leading to more effective therapies that can overcome drug resistance. nih.govresearchgate.net For instance, some piperidine compounds act as ligands for receptors like the M3 muscarinic acetylcholine (B1216132) receptor, which is implicated in the progression of certain cancers. encyclopedia.pub

Neuropathic Pain: The complex nature of neuropathic pain suggests that targeting multiple receptors could provide superior analgesia. Dual agonists of μ-opioid and sigma-1 receptors, built around a piperidine core, represent a promising multi-targeting approach. encyclopedia.pub

By simultaneously modulating multiple targets involved in a disease, piperidine-based MTDLs offer the potential for enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Methoxybenzyl)piperidine, and how do reaction conditions influence yield?

  • Methodology : Optimize via carbocyclization or reductive amination. For example, Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et₂Zn achieved 89% yield for a structurally similar piperidine derivative . Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents like NaOH .
  • Data Contradictions : Yields vary with substituents; electron-donating groups (e.g., methoxy) may reduce reactivity compared to halogenated analogs. Validate via TLC and column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane systems) .

Q. How can structural characterization of this compound be rigorously performed?

  • Methodology : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For analogs, HRMS data (e.g., [M+H]⁺ = 307.34) confirm molecular formulas, while NMR reveals substitution patterns (e.g., methoxy singlet at δ 3.8 ppm) . Crystallographic studies resolve stereochemistry, as seen in piperidine-4-one derivatives .

Q. What safety protocols are critical when handling this compound derivatives?

  • Guidelines : Use PPE (gloves, goggles, respirators) and fume hoods. For similar compounds, acute toxicity (e.g., LD₅₀ > 2000 mg/kg orally in rats) and skin/eye irritation risks (GHS Category 2) necessitate strict handling .
  • Contradictions : Some SDS lack ecotoxicity data (e.g., persistence, bioaccumulation), requiring default precautions under REACH .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence bioactivity?

  • Methodology : Compare analogs via SAR studies. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives show enhanced enzyme inhibition due to sulfonyl groups, while methoxy groups improve membrane permeability . Use in vitro assays (e.g., receptor binding) and molecular docking to quantify interactions .

Q. What strategies resolve contradictions in reported toxicity data for piperidine derivatives?

  • Approach : Cross-reference acute toxicity assays (e.g., OECD 423) with in silico models (e.g., QSAR). Discrepancies may arise from purity variations (>93% vs. >99%) or metabolite profiling gaps . Validate via Ames tests for mutagenicity and in vivo hepatotoxicity screens.

Q. How can metabolic stability of this compound be optimized for pharmacological use?

  • Methodology : Perform microsomal stability assays (e.g., human liver microsomes) to identify metabolic soft spots. Introduce deuterium at labile positions or modify the methoxy group to reduce CYP450-mediated oxidation .

Q. What catalytic systems improve enantioselective synthesis of chiral piperidine derivatives?

  • Approach : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. For example, Ti-catalyzed carbocyclization achieved high diastereoselectivity (>20:1 dr) in pyrrolidine-piperidine hybrids .

Q. How does the methoxy group impact physicochemical properties like logP and solubility?

  • Analysis : Computational modeling (e.g., Schrödinger’s QikProp) predicts logP = 2.1 for this compound vs. 2.8 for non-methoxy analogs. Experimentally, measure solubility in PBS (pH 7.4) and DMSO; methoxy groups enhance aqueous solubility by 30% .

Data Gaps and Future Directions

  • Ecotoxicity : No data exist on biodegradation or soil mobility for this compound. Recommend OECD 301F ready biodegradability tests .
  • Long-Term Stability : Assess under accelerated conditions (40°C/75% RH) to define storage guidelines; preliminary data suggest sensitivity to light and humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.